N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(1,2-oxazol-4-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-7(10)8-3-6-4-9-11-5-6/h2,4-5H,1,3H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUJLICZAYEEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CON=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydroxylamine with β-Keto Carbonyl Compounds
The isoxazole ring is synthesized via cyclocondensation between hydroxylamine and a β-keto aldehyde or β-keto ester. For example, reacting hydroxylamine hydrochloride with 3-ketopentanal under acidic conditions yields 4-methyl-1,2-oxazole:
$$
\text{H}2\text{NOH} \cdot \text{HCl} + \text{CH}3\text{C(O)CH}2\text{CH}2\text{CHO} \xrightarrow{\text{HCl, EtOH}} \text{4-methyl-1,2-oxazole} + \text{H}_2\text{O}
$$
Conditions :
Alternative Route: Van Leusen Reaction
TosMIC (tosylmethyl isocyanide) reacts with α,β-unsaturated ketones to form isoxazoles. For 4-methyl substitution, methyl vinyl ketone and TosMIC undergo cycloaddition:
$$
\text{TosMIC} + \text{CH}2=\text{C(COCH}3\text{)CH}_3 \xrightarrow{\text{Base}} \text{4-methyl-1,2-oxazole}
$$
Conditions :
Functionalization of the Isoxazole Ring
Bromination at the 4-Position
To introduce the methylene group, the 4-methylisoxazole undergoes free-radical bromination using N-bromosuccinimide (NBS) and a light source:
$$
\text{4-methyl-1,2-oxazole} + \text{NBS} \xrightarrow{\text{UV light}} \text{4-(bromomethyl)-1,2-oxazole}
$$
Conditions :
Amination via Gabriel Synthesis
The bromomethyl intermediate is converted to the primary amine using the Gabriel method:
$$
\text{4-(bromomethyl)-1,2-oxazole} + \text{phthalimide potassium salt} \rightarrow \text{4-(phthalimidomethyl)-1,2-oxazole} \xrightarrow{\text{H}2\text{N-NH}2} \text{4-(aminomethyl)-1,2-oxazole}
$$
Conditions :
Amidation with Acrylic Acid Derivatives
Direct Amidation Using Acryloyl Chloride
The oxazolemethyl amine reacts with acryloyl chloride in the presence of a base to form the enamide:
$$
\text{4-(aminomethyl)-1,2-oxazole} + \text{CH}2=\text{CHCOCl} \xrightarrow{\text{Et}3\text{N}} \text{this compound}
$$
Conditions :
Coupling Agent-Mediated Synthesis
For improved selectivity, acrylic acid is coupled using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):
$$
\text{4-(aminomethyl)-1,2-oxazole} + \text{CH}_2=\text{CHCOOH} \xrightarrow{\text{EDCl/HOBt}} \text{this compound}
$$
Conditions :
Optimization and Challenges
Side Reactions and Mitigation
Purification Methods
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
- Recrystallization : From ethanol/water mixture, yielding >95% purity.
Analytical Data and Characterization
Spectroscopic Analysis
Chromatographic Purity
- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 60:40), purity ≥98%.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring or the prop-2-enamide group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocycles.
Scientific Research Applications
N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its mechanism of action are limited, highlighting the need for further research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide and N-((2-Methyl-4-oxopentan-2-yl)prop-2-enamide).
Uniqueness
N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide is unique due to its specific structure, which combines an oxazole ring with a prop-2-enamide group. This unique structure may confer distinct chemical and biological properties compared to other oxazole derivatives.
Q & A
Basic: What are the standard synthetic routes for N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide?
Methodological Answer:
The compound is synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors, catalyzed by copper acetate (Cu(OAc)₂) in a tert-butanol/water solvent system. Key steps include:
- Alkyne functionalization : Reacting prop-2-enamide derivatives with propargyl ethers.
- Azide coupling : Substituted azides (e.g., phenylacetamide derivatives) are generated via nucleophilic substitution.
- Cyclization : The reaction proceeds at room temperature (6–8 hours), monitored by TLC (hexane:ethyl acetate 8:2). Workup involves ice quenching, ethyl acetate extraction, and recrystallization in ethanol .
- Alternative routes : Oxazol-4-ylmethyl intermediates can be prepared via cyclocondensation of β-ketoamides with hydroxylamine derivatives under acidic conditions .
Basic: How is the structural integrity of this compound validated experimentally?
Methodological Answer:
- Spectroscopic characterization :
- IR spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹), oxazole ring (C=N, ~1590 cm⁻¹), and amide N–H (~3300 cm⁻¹) stretches .
- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify protons on the oxazole ring (δ 8.3–8.4 ppm), methylene bridges (–CH₂–, δ 5.3–5.5 ppm), and prop-2-enamide vinyl protons (δ 5.8–6.3 ppm) .
- Mass spectrometry : HRMS (ESI+) calculates exact mass (e.g., [M+H]⁺ = 265.1214 for C₉H₁₂N₂O₂), confirming molecular formula .
Advanced: How can reaction yields be optimized for this compound derivatives?
Methodological Answer:
- Catalyst screening : Copper(I) iodide or ruthenium complexes may enhance regioselectivity compared to Cu(OAc)₂ .
- Solvent optimization : Replace tert-butanol/water with PEG-400 for greener synthesis and improved solubility .
- Microwave-assisted synthesis : Reduce reaction time (30 minutes vs. 8 hours) while maintaining >85% yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization to isolate polar derivatives .
Advanced: How to resolve contradictions in spectral data for oxazole-containing amides?
Methodological Answer:
- Case study : Discrepancies in ¹H NMR signals for oxazole protons (e.g., δ 8.3 vs. 8.1 ppm) may arise from tautomerism or solvent effects.
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating protons and carbons .
- Variable-temperature NMR : Detect dynamic processes (e.g., ring inversion) in DMSO-d₆ at 298–343 K .
- X-ray crystallography : Resolve ambiguities by determining crystal structures (e.g., CCDC deposition for bond-length validation) .
Advanced: What biological assays are suitable for evaluating the pharmacological potential of this compound?
Methodological Answer:
- Anticancer activity :
- MTT assay : Test cytotoxicity against HeLa or MCF-7 cells (IC₅₀ calculation) .
- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .
- Anti-inflammatory screening :
- COX-2 inhibition : Competitive ELISA with celecoxib as a positive control .
- NF-κB luciferase reporter assay : Quantify transcriptional activity in RAW 264.7 macrophages .
Advanced: How to design derivatives for electronic material applications?
Methodological Answer:
- Functionalization strategies :
- Introduce electron-withdrawing groups (e.g., nitro, cyano) at the oxazole 5-position to enhance charge transport .
- Replace prop-2-enamide with thiophene-acrylamide hybrids for π-conjugation extension .
- Computational modeling :
- *DFT calculations (B3LYP/6-31G)**: Optimize geometry and calculate HOMO-LUMO gaps (e.g., ~4.1 eV for unmodified derivatives) .
- Molecular docking : Screen for interactions with organic semiconductor targets (e.g., PCBM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
